molecular formula C13H14N2O3 B1438338 1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid CAS No. 1152625-34-7

1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1438338
CAS No.: 1152625-34-7
M. Wt: 246.26 g/mol
InChI Key: LCECDDBNGUKNLV-UHFFFAOYSA-N
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Description

“1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid” is a chemical compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Synthesis of Heterocycles

Compounds related to "1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid" serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives are highlighted for their reactivity, enabling the preparation of various heterocyclic structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds are of interest due to their potential applications in heterocyclic chemistry and dye synthesis, offering mild reaction conditions for the generation of versatile cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives, closely related to "this compound," have been identified for their significant biological activities. These compounds exhibit a range of biological effects, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This highlights the potential of pyrazole carboxylic acid derivatives as scaffold structures in the development of new therapeutic agents (Cetin, 2020).

Anticancer Agents

Research into cinnamic acid derivatives, which share structural similarities with pyrazole carboxylic acids, has shown that these compounds possess anticancer potentials. The study of various cinnamoyl acids, esters, amides, and hydrazides has contributed valuable insights into their synthesis and biological evaluation in anticancer research. This review underscores the importance of exploring the anticancer capabilities of compounds related to "this compound" and their derivatives (De, Baltas, & Bedos-Belval, 2011).

Biochemical Analysis

Biochemical Properties

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hematopoietic prostaglandin D synthase, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s metabolism may also influence its overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

1-phenyl-4-propoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-8-18-11-9-15(14-12(11)13(16)17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCECDDBNGUKNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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